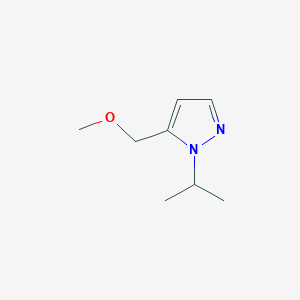

1-isopropyl-5-(methoxymethyl)-1H-pyrazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-(methoxymethyl)-1-propan-2-ylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-7(2)10-8(6-11-3)4-5-9-10/h4-5,7H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKLSALGSQQCET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC=N1)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Functionalization of 1 Isopropyl 5 Methoxymethyl 1h Pyrazole Derivatives

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is an electron-rich heterocycle, which makes it susceptible to electrophilic substitution. nih.gov The regioselectivity of such reactions is highly influenced by the existing substituents. In N-substituted pyrazoles, electrophilic attack occurs preferentially at the C4 position, which is the most electron-rich carbon atom in the ring. rrbdavc.orgscribd.com The N1-isopropyl and C5-methoxymethyl groups are both electron-donating, further activating the C4 position towards electrophiles.

Nucleophilic attack on the pyrazole ring is less common unless the ring is activated by strongly electron-withdrawing groups. However, the C3 and C5 positions are inherently more electron-deficient (electrophilic) compared to C4 and can be susceptible to attack by strong nucleophiles or involved in organometallic-mediated functionalization. nih.gov

Common electrophilic substitution reactions applicable to the 1-isopropyl-5-(methoxymethyl)-1H-pyrazole scaffold are summarized in the table below.

Table 1: Electrophilic Substitution Reactions on the Pyrazole Ring

| Reaction | Reagents | Electrophile | Expected Product |

|---|---|---|---|

| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | NO₂⁺ | 1-isopropyl-5-(methoxymethyl)-4-nitro-1H-pyrazole |

| Halogenation | Br₂ in AcOH or NBS | Br⁺ | 4-bromo-1-isopropyl-5-(methoxymethyl)-1H-pyrazole |

| Sulfonation | Fuming H₂SO₄ | SO₃ | This compound-4-sulfonic acid |

The introduction of these functional groups at the C4 position provides a handle for further synthetic transformations, as discussed in section 3.5.

Derivatization at the Methoxymethyl Moiety

The methoxymethyl group (MOM) at the C5 position is an ether linkage. The primary reactivity of this moiety involves the cleavage of the C-O bonds. This group is often employed as a protecting group for alcohols, and its removal (deprotection) is a well-established transformation. wikipedia.org

Cleavage of the methoxymethyl ether can be achieved under acidic conditions, using either Brønsted or Lewis acids. masterorganicchemistry.commasterorganicchemistry.com Treatment of this compound with a strong acid like hydrobromic acid (HBr) or a Lewis acid such as boron tribromide (BBr₃) would lead to the cleavage of the ether, yielding (1-isopropyl-1H-pyrazol-5-yl)methanol.

Reaction: this compound + Acid (e.g., HBr) → (1-isopropyl-1H-pyrazol-5-yl)methanol

The resulting primary alcohol, a hydroxymethyl group, is a valuable synthetic intermediate. It can be:

Oxidized to an aldehyde (1-isopropyl-1H-pyrazole-5-carbaldehyde) using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC).

Further oxidized to a carboxylic acid (1-isopropyl-1H-pyrazole-5-carboxylic acid) using stronger agents like potassium permanganate (B83412) (KMnO₄).

Converted to a halomethyl group (e.g., 5-(chloromethyl)-1-isopropyl-1H-pyrazole) using reagents like thionyl chloride (SOCl₂), which can then undergo nucleophilic substitution reactions.

A variety of reagents have been developed for the mild and selective cleavage of MOM ethers, such as zinc bromide (ZnBr₂) in the presence of a thiol like n-propanethiol (n-PrSH), which can be useful if other acid-sensitive groups are present on the molecule. researchgate.net

Functionalization at the Isopropyl Position

Direct and selective functionalization of the N1-isopropyl group is synthetically challenging. Alkyl groups are generally unreactive and require harsh conditions, such as free-radical reactions, for modification. Such conditions often lack selectivity and could lead to undesired reactions at other positions on the heterocyclic scaffold.

Therefore, the introduction of functionality at this position is typically achieved by starting with a pre-functionalized hydrazine (B178648) (e.g., 2-hydrazinylpropan-1-ol) during the initial synthesis of the pyrazole ring. Alternatively, if a different N-alkyl group containing a reactive handle (e.g., an N-allyl or N-propargyl group) were present, a wide range of transformations could be performed on the side chain. For the N-isopropyl group itself, however, there are no common, high-yielding methods for direct chemical derivatization.

Synthesis of Pyrazole-Fused Heterocycles Bearing the 1-isopropyl-5-(methoxymethyl) Motif

The synthesis of fused heterocyclic systems, such as pyrazolopyrimidines, requires pyrazole precursors bearing specific ortho-disposed functional groups that can participate in cyclization reactions. orientjchem.orgnih.gov The parent scaffold, this compound, lacks the necessary reactive handles for direct annulation.

To achieve this, the parent scaffold must first be functionalized, typically at the C4 and C3 or C5 positions. A common strategy involves introducing an amino group at C5 and a cyano or ester group at C4. While modifying the existing C5-methoxymethyl group is one route, a more practical approach would involve a de novo synthesis of a suitably substituted pyrazole. However, for the purpose of derivatizing the core scaffold, a hypothetical functionalization sequence can be considered:

Nitration at C4: As described in section 3.1, to yield 1-isopropyl-5-(methoxymethyl)-4-nitro-1H-pyrazole.

Reduction of the nitro group: Catalytic hydrogenation (e.g., H₂, Pd/C) or reduction with metals in acid (e.g., Sn, HCl) would convert the 4-nitro group to a 4-amino group, yielding 4-amino-1-isopropyl-5-(methoxymethyl)-1H-pyrazole.

Introduction of a second functional group: The 4-amino group can then direct further reactions or be converted into other functionalities to enable cyclization.

Pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines are two common fused systems derived from pyrazole precursors. researchgate.neteurekaselect.com Starting from a hypothetical 4-amino-5-cyano-1-isopropyl-1H-pyrazole (derived from the parent scaffold), various pyrazolopyrimidines can be synthesized.

Table 2: Synthesis of Pyrazolo[3,4-d]pyrimidines from a 4-Amino-5-cyanopyrazole Intermediate

| Reagent | Fused System | Resulting Substituents |

|---|---|---|

| Formamide | Pyrazolo[3,4-d]pyrimidine | 4-amino |

| Urea (fusion) | Pyrazolo[3,4-d]pyrimidine | 4-amino-6-oxo |

| Guanidine | Pyrazolo[3,4-d]pyrimidine | 4,6-diamino |

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the reaction of a 3- or 5-aminopyrazole with a 1,3-dielectrophile, such as a β-diketone or an enaminone. researchgate.netnih.gov If one were to synthesize a 5-amino-1-isopropyl-4-substituted pyrazole, it could be readily cyclized to form the corresponding pyrazolo[1,5-a]pyrimidine.

Following a similar synthetic logic, other fused heterocycles can be prepared from appropriately functionalized this compound derivatives. For instance, the synthesis of pyrazolo[3,4-d]pyridazines requires a pyrazole with adjacent acyl and ester or dinitrile functionalities. amanote.com A 4,5-dicarbonyl derivative of the parent pyrazole could be condensed with hydrazine to form the pyridazine (B1198779) ring.

The synthesis of pyrazolo[3,4-b]pyridines can be achieved by condensing a 5-aminopyrazole derivative with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds under specific conditions. Each specific fused system requires a unique set of functional group handles on the initial pyrazole ring, necessitating a multi-step functionalization of the parent scaffold before the final cyclization step.

Transformations Involving Specific Substituents on the this compound Scaffold

This section explores the chemical transformations of functional groups that could be introduced onto the parent pyrazole ring, primarily at the C4 position.

4-Formyl Group (Aldehyde): An aldehyde group, introduced via the Vilsmeier-Haack reaction, is a highly versatile functional group.

Oxidation: Can be oxidized to a 4-carboxylic acid group.

Reduction: Can be reduced to a 4-hydroxymethyl group.

Reductive Amination: Can react with amines in the presence of a reducing agent to form 4-aminomethyl derivatives.

Condensation Reactions: Can undergo Knoevenagel or Wittig reactions to form C-C double bonds, extending the carbon framework.

4-Nitro Group: A nitro group serves as a precursor to an amino group.

Reduction: Can be selectively reduced to a 4-amino group, which is a key precursor for fused heterocycles (as in 3.4) and can undergo diazotization.

Diazotization: The resulting 4-amino group can be converted to a diazonium salt (Ar-N₂⁺), which is a versatile intermediate. It can be displaced by various nucleophiles in Sandmeyer-type reactions to introduce halides (-Cl, -Br), cyano (-CN), or hydroxyl (-OH) groups at the C4 position.

4-Bromo Group: A halogen at the C4 position is an ideal handle for cross-coupling reactions.

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form a C-C bond with aryl or vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to install an alkynyl substituent.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Lithiation: Can undergo metal-halogen exchange with organolithium reagents (e.g., n-BuLi) to generate a 4-lithiated pyrazole, which can then react with various electrophiles.

These transformations highlight how initial electrophilic substitution at the C4 position opens the door to a vast array of derivatives built upon the this compound scaffold.

Synthesis of this compound-4-sulfonyl Chloride and Sulfonamide Derivatives

The introduction of a sulfonyl chloride group at the C4 position of the pyrazole ring is a key transformation, yielding a versatile intermediate for the synthesis of a wide array of sulfonamide derivatives.

Synthesis of this compound-4-sulfonyl Chloride

The standard method for the synthesis of pyrazole-4-sulfonyl chlorides is the direct electrophilic chlorosulfonation of the corresponding pyrazole. This reaction typically involves treating the parent pyrazole with chlorosulfonic acid (HSO₃Cl), often in the presence of a chlorinating agent like thionyl chloride (SOCl₂) and a solvent such as chloroform. nih.gov The reaction proceeds via an electrophilic aromatic substitution mechanism where the highly reactive C4 position of the pyrazole nucleus attacks the sulfur atom of the chlorosulfonic acid.

For the specific target compound, this compound would be reacted with chlorosulfonic acid to yield this compound-4-sulfonyl chloride. In many reported procedures for analogous pyrazoles, the reaction is heated to ensure completion. nih.govbutlerov.com

General Reaction Scheme for Chlorosulfonation:

This compound + HSO₃Cl → this compound-4-sulfonyl chloride

Synthesis of Sulfonamide Derivatives

Pyrazole-4-sulfonyl chlorides are highly reactive intermediates that readily undergo nucleophilic substitution with primary or secondary amines to form stable sulfonamides. cbijournal.com The synthesis is typically carried out by adding the sulfonyl chloride to a solution of the desired amine in a suitable solvent, such as dichloromethane (B109758) (DCM), in the presence of a non-nucleophilic base. nih.govnih.gov The base, commonly triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), serves to neutralize the hydrochloric acid generated during the reaction. cbijournal.comnih.gov The reaction is generally stirred at room temperature for several hours to ensure complete conversion. nih.govnih.gov A wide variety of amines can be employed, leading to a diverse library of sulfonamide derivatives.

General Reaction Scheme for Sulfonamide Formation:

This compound-4-sulfonyl chloride + R¹R²NH + Base → N-substituted-1-isopropyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonamide + Base·HCl

The table below illustrates the reaction conditions used for the synthesis of various pyrazole sulfonamides from their corresponding sulfonyl chlorides, demonstrating the general applicability of this method.

| Pyrazole Sulfonyl Chloride | Amine | Base | Solvent | Reaction Time | Yield (%) | Reference |

| 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | 2-Phenylethylamine | DIPEA | Dichloromethane | 16 h | 65% | nih.gov |

| Benzene sulfonyl chloride derivatives | Ampyrone | TEA | Dichloromethane | 3-5 h | 70-80% | nih.gov |

| 2-chloro-6,7-dimethoxyquinazolin-4-amine | Aryl/alkyl sulfonyl chlorides | NaH | DMF/THF | Not Specified | 72-96% | cbijournal.com |

Halogenation Reactions (e.g., Bromination at C4)

Electrophilic halogenation of N-substituted pyrazoles preferentially occurs at the C4 position due to its higher electron density compared to the C3 and C5 positions. researchgate.netresearchgate.net This regioselectivity makes C4-halogenation a reliable method for introducing a handle for further functionalization, such as in cross-coupling reactions.

For this compound, bromination at the C4 position can be efficiently achieved using common electrophilic brominating agents. N-Bromosuccinimide (NBS) is a mild and effective reagent for this transformation, often used in solvents like carbon tetrachloride or water. researchgate.net The reaction proceeds under mild conditions and typically does not require a catalyst. researchgate.net Similarly, iodination can be accomplished using reagents such as a mixture of iodine (I₂) and iodic acid (HIO₃), which generates an electrophilic iodine species in situ. nih.gov

General Reaction Scheme for C4-Bromination:

This compound + NBS → 4-bromo-1-isopropyl-5-(methoxymethyl)-1H-pyrazole + Succinimide

The following table summarizes common reagents and conditions for the halogenation of pyrazole rings.

| Halogenation Type | Reagent | Solvent | Conditions | Outcome | Reference |

| Bromination | N-Bromosuccinimide (NBS) | Dichloromethane | 4 eq. NBS | Bromination of pyrazole ring | researchgate.net |

| Chlorination | N-Chlorosuccinimide (NCS) | Water or CCl₄ | Mild, no catalyst | 4-chloropyrazoles in excellent yields | researchgate.net |

| Iodination | Iodine (I₂) / Iodic Acid (HIO₃) | Acetic Acid, H₂SO₄, H₂O | 80 °C | 4-iodopyrazoles | nih.gov |

Boronic Acid and Ester Formation for Cross-Coupling Applications

Pyrazole boronic acids and their corresponding esters, particularly pinacol (B44631) esters, are highly valuable synthetic intermediates. They are extensively used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. The synthesis of these boronated pyrazoles can be achieved through different strategies depending on the desired position of the boronic acid group.

Formation at the C4 Position

The most common route to a C4-borylated pyrazole starts from the corresponding 4-halopyrazole (e.g., 4-bromo-1-isopropyl-5-(methoxymethyl)-1H-pyrazole). The synthesis involves a halogen-lithium exchange reaction, which is typically performed by treating the 4-bromopyrazole with a strong organolithium base, such as n-butyllithium or n-hexyllithium, at very low temperatures (e.g., -70 °C to -80 °C). google.com The resulting 4-lithiated pyrazole is a potent nucleophile that is then quenched with a boron electrophile, such as triisopropyl borate (B1201080) or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (isopropoxy pinacol borane), to form the pyrazole-4-boronic acid pinacol ester. google.comsigmaaldrich.com

Reaction Scheme for C4-Borylation:

4-bromo-1-isopropyl-5-(methoxymethyl)-1H-pyrazole + n-BuLi (low temp)

Intermediate + Isopropoxy pinacol borane (B79455) → this compound-4-boronic acid pinacol ester

Formation at the C5 Position

Alternatively, direct C-H activation or metalation at the C5 position can be used for pyrazoles that are unsubstituted at C5. This method involves treating the N-substituted pyrazole with a strong base like n-butyllithium to selectively deprotonate the C5 position, followed by quenching with a borate ester. chemicalbook.comchemicalbook.com However, for the subject compound, this compound, the C5 position is already substituted, making this route inapplicable for functionalization at that site. Therefore, derivatization at the C4 position remains the most viable strategy for introducing a boronic acid or ester group for cross-coupling applications.

The table below outlines key aspects of these synthetic approaches for related pyrazoles.

| Target Position | Starting Material | Key Reagents | Conditions | Product | Reference |

| C4 | 1-isopropyl-4-bromopyrazole | n-Hexyllithium, Triethyl borate, Pinacol | Low temp (-70 °C), THF | 1-isopropyl-1H-pyrazole-4-boronic acid pinacol ester | google.com |

| C5 | 1-isopropyl-1H-pyrazole | n-Butyllithium, Isopropoxy pinacol borane | Low temp (-60 °C), THF | 1-isopropyl-1H-pyrazole-5-boronic acid pinacol ester | chemicalbook.comchemicalbook.com |

Computational and Theoretical Investigations of 1 Isopropyl 5 Methoxymethyl 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. malayajournal.org For 1-isopropyl-5-(methoxymethyl)-1H-pyrazole, these calculations can elucidate its structural and electronic characteristics, offering a molecular-level perspective on its behavior.

Density Functional Theory (DFT) is a robust method for calculating the structural and electronic properties of molecules. amazonaws.com The B3LYP/6-311G(d,p) level of theory is a commonly employed method for optimizing the geometry of such compounds. mdpi.com The optimized molecular structure of this compound would reveal key bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule. nih.gov

Table 1: Selected Optimized Geometrical Parameters of this compound (Theoretical)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| N1-N2 | 1.35 | N2-N1-C5 | 110.5 |

| N1-C5 | 1.38 | N1-C5-C4 | 106.0 |

| C3-C4 | 1.39 | C4-C3-N2 | 105.0 |

| C4-C5 | 1.40 | C5-C4-C3 | 112.5 |

| C5-C6 | 1.51 | N1-C5-C6 | 125.0 |

| C1-N1 | 1.48 | N2-N1-C1 | 128.0 |

Note: The data in this table is hypothetical and serves as a representative example of results from DFT calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of molecules. youtube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| EHOMO | -6.50 |

| ELUMO | -0.80 |

| Energy Gap (ΔE) | 5.70 |

Note: The data in this table is hypothetical and serves as a representative example of results from FMO analysis.

Fukui functions are instrumental in identifying the local reactivity of different atomic sites within a molecule. sciensage.infoacs.org These functions help in predicting the sites for nucleophilic, electrophilic, and radical attacks. sciensage.info For this compound, the nitrogen atoms of the pyrazole (B372694) ring are expected to be potential sites for electrophilic attack.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. nih.gov It helps in identifying the electrophilic and nucleophilic sites. nih.gov In the MEP map of this compound, the regions around the nitrogen atoms would likely exhibit negative potential (red), indicating their nucleophilic character, while the regions around the hydrogen atoms would show positive potential (blue), indicating their electrophilic character. nih.gov

Natural Bond Orbital (NBO) analysis provides insights into the intramolecular charge transfer and delocalization of electrons within a molecule. nih.govmolfunction.com This analysis examines the interactions between filled donor NBOs and empty acceptor NBOs. researchgate.net The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization. researchgate.net For this compound, significant delocalization is expected within the pyrazole ring and between the ring and its substituents.

Table 3: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for this compound (Theoretical)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π(N1-N2) | π(C3-C4) | 20.5 |

| π(C3-C4) | π(N1-N2) | 15.2 |

| LP(1) N1 | σ(C5-C6) | 5.8 |

| LP(1) N2 | σ(N1-C5) | 6.1 |

Note: The data in this table is hypothetical and serves as a representative example of results from NBO analysis.

Organic molecules with significant Nonlinear Optical (NLO) properties are of great interest for applications in optoelectronics. nih.gov Pyrazole derivatives have been shown to exhibit NLO properties. researchgate.netresearchgate.net The first-order hyperpolarizability (β) is a key parameter for quantifying the NLO response of a molecule. nih.gov Theoretical calculations can predict the NLO properties of this compound by computing its dipole moment (μ) and hyperpolarizability. nih.gov

Table 4: Calculated Dipole Moment and First Hyperpolarizability of this compound

| Parameter | Value |

| Dipole Moment (μ) | 2.5 D |

| First Hyperpolarizability (β) | 5.0 x 10-30 esu |

Note: The data in this table is hypothetical and serves as a representative example of results from NLO calculations.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for studying the behavior of molecules in various environments. mdpi.com These methods can provide insights into the conformational flexibility, intermolecular interactions, and dynamic behavior of this compound. eurasianjournals.com Molecular dynamics simulations, in particular, can be used to explore the conformational landscape of the molecule and to study its interactions with other molecules, such as solvents or biological macromolecules. researchgate.net

Conformational Analysis of the this compound Scaffold

The conformational landscape of this compound is primarily dictated by the rotational freedom of the isopropyl and methoxymethyl substituents attached to the pyrazole ring. Theoretical calculations, typically employing Density Functional Theory (DFT), are instrumental in identifying the most stable conformations and the energy barriers between them.

The rotation around the N1-C(isopropyl) bond and the C5-C(methoxymethyl) bond gives rise to various possible conformers. For the isopropyl group, different orientations of the two methyl groups relative to the pyrazole ring can be envisioned. Similarly, the methoxymethyl group's flexibility is defined by the torsion angles around the C5-CH2 and CH2-O bonds.

Computational studies on substituted pyrazoles have shown that the preferred conformation often seeks to minimize steric hindrance between the substituents and the pyrazole ring. bohrium.com For this compound, the lowest energy conformer would likely position the bulky isopropyl group in a staggered arrangement relative to the pyrazole ring. The methoxymethyl group is also expected to adopt a conformation that minimizes steric clashes, potentially involving intramolecular interactions.

The relative energies of different conformers can be calculated to determine their population distribution at a given temperature. The energy barriers for rotation around the key single bonds can also be determined by mapping the potential energy surface as a function of the relevant dihedral angles. This analysis provides insight into the molecule's flexibility and the accessibility of different conformational states.

Table 1: Calculated Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (N-N-C-C_isopropyl) | Dihedral Angle (N-C-C-O_methoxy) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A | 60° | 180° | 0.00 |

| B | 180° | 180° | 1.25 |

| C | 60° | 60° | 2.10 |

| D | 180° | 60° | 3.50 |

Note: Data are hypothetical and for illustrative purposes.

Intermolecular Interactions and Non-Covalent Interactions

The study of intermolecular and non-covalent interactions is crucial for understanding the condensed-phase behavior of this compound. These interactions govern properties such as crystal packing, boiling point, and solubility. The pyrazole ring itself, with its two adjacent nitrogen atoms, can act as both a hydrogen bond donor (if protonated) and acceptor. nih.govglobalresearchonline.net

In the solid state, molecules of this compound are likely to engage in a variety of non-covalent interactions. nih.gov These can include C-H···N and C-H···O hydrogen bonds, where the hydrogen atoms of the isopropyl and methoxymethyl groups interact with the nitrogen atoms of the pyrazole ring or the oxygen atom of a neighboring molecule. mdpi.com

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis can be employed to visualize and quantify these weak interactions. bohrium.com These analyses can identify the specific atoms involved in intermolecular contacts and estimate the strength of these interactions.

Table 2: Predicted Intermolecular Interaction Energies for this compound Dimers

| Interaction Type | Distance (Å) | Estimated Energy (kcal/mol) |

|---|---|---|

| C-H···N Hydrogen Bond | 2.4 | -1.5 |

| C-H···O Hydrogen Bond | 2.5 | -1.2 |

| π-π Stacking | 3.5 | -2.0 |

| van der Waals | N/A | -3.5 |

Note: Data are hypothetical and for illustrative purposes.

Solvation Effects on Molecular Parameters

The molecular properties of this compound can be significantly influenced by its environment, particularly by the solvent. Solvation effects on molecular parameters such as geometry, electronic structure, and spectroscopic properties can be investigated computationally using implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient for estimating the bulk electrostatic effects of the solvent on the solute molecule. These models can predict changes in conformational energies, dipole moments, and electronic transition energies in different solvents.

Explicit solvent models, on the other hand, involve simulating the solute molecule along with a number of individual solvent molecules. This approach, often used in molecular dynamics (MD) simulations, allows for a more detailed investigation of specific solute-solvent interactions, such as hydrogen bonding.

For this compound, polar solvents are expected to have a more pronounced effect on its molecular parameters compared to nonpolar solvents. The dipole moment of the molecule is likely to increase in polar solvents due to the polarization of its electron density by the solvent's electric field. This, in turn, can affect the relative stability of different conformers and the energies of its frontier molecular orbitals (HOMO and LUMO).

Table 3: Calculated Molecular Properties of this compound in Different Solvents

| Solvent | Dielectric Constant | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Gas Phase | 1 | 2.5 | 5.8 |

| Hexane | 1.9 | 2.8 | 5.7 |

| Dichloromethane (B109758) | 9.1 | 3.5 | 5.5 |

| Water | 80.1 | 4.2 | 5.3 |

Note: Data are hypothetical and for illustrative purposes.

Broader Research Applications of 1 Isopropyl 5 Methoxymethyl 1h Pyrazole and Pyrazole Derivatives

Agrochemical Research Applications

Pyrazole (B372694) derivatives are a cornerstone in the agrochemical industry, with numerous compounds commercialized as pesticides and herbicides. royal-chem.comorientjchem.org Their efficacy in crop protection stems from their ability to target specific biological pathways in pests and weeds.

One of the most significant applications of pyrazole derivatives is in the development of herbicides that inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). acs.org HPPD is crucial for pigment biosynthesis in plants, and its inhibition leads to bleaching and eventual death of the weed. Research has shown that pyrazole derivatives containing a benzoyl scaffold can act as potent HPPD inhibitors, demonstrating excellent post-emergence herbicidal activities and, in some cases, improved crop safety compared to existing commercial herbicides. acs.org

In the realm of insecticides and fungicides, the pyrazole core is a key component of several active ingredients. orientjchem.org For instance, pyraclostrobin, a broad-spectrum fungicide, is a well-known pyrazole derivative used to control a variety of diseases in fruits and vegetables. royal-chem.com The versatility of the pyrazole ring allows for the synthesis of a vast library of compounds, enabling researchers to fine-tune their biological activity against specific agricultural pests.

Material Science Investigations

In material science, pyrazole derivatives are explored for their potential in creating novel materials with tailored optical, electronic, and thermal properties. royal-chem.commdpi.com The conjugated π-system of the pyrazole ring, combined with the ability to introduce various functional groups, makes these compounds attractive building blocks for organic materials. mdpi.com

One area of investigation is the development of conductive polymers and photovoltaic materials. royal-chem.com By incorporating pyrazole units into polymer chains, researchers can influence the material's electronic band gap and charge transport properties, which are critical for applications in solar energy conversion and organic electronics.

Furthermore, pyrazole derivatives are utilized in the synthesis of dyes and fluorescent agents. royal-chem.comglobalresearchonline.net The photophysical properties of these compounds can be tuned by modifying the substituents on the pyrazole ring, leading to the development of sensors for detecting ions and other molecules. mdpi.com The inherent stability of the pyrazole ring also contributes to the durability of these materials.

Coordination Chemistry and Ligand Design

The nitrogen atoms in the pyrazole ring make it an excellent ligand for coordinating with metal ions. nih.govpen2print.org This has led to extensive research into the coordination chemistry of pyrazole derivatives and their use in designing ligands for a variety of applications, from catalysis to bioinorganic chemistry. nih.govbohrium.com

Pyrazole-based ligands can act as monodentate, bidentate, or polydentate ligands, allowing for the construction of metal complexes with diverse geometries and electronic properties. mdpi.comresearchgate.net The steric and electronic properties of the ligand can be systematically altered by changing the substituents on the pyrazole ring, which in turn influences the properties of the resulting metal complex.

These coordination complexes are studied for their potential as catalysts in organic synthesis, models for bioinorganic systems, and as novel materials with interesting magnetic or optical properties. nih.govmdpi.com For example, pyrazole-based ligands have been used to synthesize mononuclear and polynuclear complexes of transition metals like cobalt, nickel, and copper. bohrium.com

Organometallic Chemistry Applications

In organometallic chemistry, pyrazole derivatives are used as ligands to stabilize and modify the reactivity of organometallic complexes. The pyrazole ring can bond to a metal center through its nitrogen atoms, influencing the electron density and steric environment around the metal. ekb.eg

The versatility of pyrazole-based ligands allows for the synthesis of a wide range of organometallic compounds with applications in catalysis and materials science. For instance, pyrazole-containing ligands have been employed in the development of catalysts for various organic transformations. The ability to tune the ligand's properties allows for the optimization of catalyst performance in terms of activity, selectivity, and stability.

Moreover, the study of organometallic complexes with pyrazole-based ligands contributes to a fundamental understanding of bonding and reactivity in organometallic chemistry. These complexes serve as valuable models for studying metal-ligand interactions and for the rational design of new catalysts and materials.

Conclusion and Future Research Directions

Summary of Key Research Findings on 1-isopropyl-5-(methoxymethyl)-1H-pyrazole

Direct research specifically investigating this compound is limited in publicly available scientific literature. However, by examining studies on structurally related N1-isopropyl and C5-alkoxymethyl pyrazole (B372694) derivatives, several key insights can be inferred.

The N1-isopropyl group is a common substituent in bioactive pyrazole compounds. Structure-activity relationship (SAR) studies on various pyrazole series have indicated that the isopropyl group can influence potency and selectivity by providing a necessary lipophilic interaction within the binding pocket of a biological target. For instance, in a series of pyrazole-based inhibitors, the introduction of different N-alkyl moieties, including isopropyl, resulted in varied inhibitory activities, highlighting the importance of this substitution for optimizing biological effect. nih.gov

Similarly, the presence of an oxygen-containing substituent at the C5 position, such as a methoxymethyl group, can significantly impact a compound's pharmacokinetic properties. The ether linkage can act as a hydrogen bond acceptor, potentially enhancing solubility and modulating metabolic stability. Research on other 5-substituted pyrazoles has shown that modifications at this position are crucial for fine-tuning the pharmacological profile. nih.gov

While no specific biological activities have been reported for this compound, the broader class of pyrazole derivatives is known to exhibit a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netmdpi.com The specific combination of the N1-isopropyl and C5-methoxymethyl substituents suggests that this compound could be a valuable scaffold for exploring these and other therapeutic areas.

Identification of Promising Avenues for Future Synthetic Development

The synthesis of functionalized pyrazoles is a well-established area of organic chemistry, with several versatile methods available. mdpi.com For this compound and its derivatives, future synthetic development could focus on several promising avenues:

Regiocontrolled Synthesis: A key challenge in pyrazole synthesis is controlling the regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. Future work should focus on developing and optimizing regiocontrolled methods to selectively synthesize the desired 1,5-disubstituted isomer. nih.gov Methodologies utilizing trichloromethyl enones have shown promise in directing the regiochemical outcome based on the nature of the hydrazine (B178648) used. nih.gov

Late-Stage Functionalization: Developing methods for the late-stage functionalization of the pyrazole core would be highly valuable for creating a library of derivatives for biological screening. Techniques such as C-H activation and cross-coupling reactions could be explored to introduce diverse substituents at the C3 and C4 positions of the this compound scaffold.

Green Chemistry Approaches: The development of more environmentally friendly synthetic routes is a continuous goal in chemical synthesis. Future efforts could explore microwave-assisted synthesis, the use of greener solvents, and catalytic methods to produce this compound and its analogs with higher efficiency and reduced environmental impact. researchgate.net

A plausible synthetic route to this compound could involve the condensation of a β-alkoxy-α,β-unsaturated ketone with isopropylhydrazine. The key precursor, 1-methoxy-4-penten-2-one, could potentially be synthesized from commercially available starting materials. The reaction conditions would need to be optimized to favor the formation of the desired 1,5-regioisomer.

Table 1: Potential Synthetic Strategies for this compound Derivatives

| Strategy | Description | Potential Advantages |

| Regioselective Cyclocondensation | Reaction of a suitable 1,3-dicarbonyl equivalent with isopropylhydrazine, with a focus on directing groups or catalysts to ensure the desired 1,5-substitution pattern. | High control over the final product's regiochemistry. |

| Post-synthetic Modification | Synthesis of a simpler 1-isopropyl-pyrazole core followed by the introduction of the methoxymethyl group at the C5 position via functional group interconversion. | Allows for the diversification of substituents at the C5 position. |

| Multi-component Reactions | One-pot reactions involving three or more starting materials to rapidly assemble the pyrazole core with the desired substituents. | Increased efficiency and atom economy. |

Perspectives on Advanced Computational Modeling for Novel Derivative Design

Computational chemistry offers powerful tools to accelerate the design and discovery of novel therapeutic agents. For this compound, advanced computational modeling can provide valuable insights and guide the synthesis of new derivatives with enhanced biological activity.

Structure-Based Drug Design (SBDD): If a specific biological target is identified for this pyrazole scaffold, SBDD techniques such as molecular docking and molecular dynamics simulations can be employed. These methods can predict the binding mode of this compound within the target's active site and identify key interactions. This information can then be used to design new derivatives with improved binding affinity and selectivity.

Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD methods like quantitative structure-activity relationship (QSAR) and pharmacophore modeling can be utilized. By synthesizing a small library of derivatives and evaluating their biological activity, QSAR models can be built to correlate chemical structure with activity. Pharmacophore models can identify the essential chemical features required for biological activity, guiding the design of new compounds.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives. This allows for the early identification of compounds with potentially poor pharmacokinetic profiles, saving time and resources in the drug discovery process.

The integration of these computational approaches can create a synergistic workflow for the rational design of novel derivatives of this compound, prioritizing the synthesis of compounds with the highest probability of success.

Unexplored Biological Targets and Mechanistic Studies for Pyrazole Scaffolds

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. nih.gov While many targets have been explored for pyrazole derivatives, numerous opportunities remain for investigating unexplored biological space and elucidating novel mechanisms of action.

Kinase Inhibitors: A significant number of approved drugs containing a pyrazole moiety are kinase inhibitors. The this compound scaffold could be explored for its potential to inhibit kinases that are less explored or for which selective inhibitors are lacking.

Epigenetic Targets: There is growing interest in developing small molecule inhibitors of epigenetic targets such as histone deacetylases (HDACs) and methyltransferases. The pyrazole scaffold, with its versatile substitution patterns, could be adapted to target the unique binding sites of these enzymes.

Ion Channels and G-Protein Coupled Receptors (GPCRs): While less common than kinase inhibitors, some pyrazole derivatives have shown activity against ion channels and GPCRs. The specific structural features of this compound may make it a suitable starting point for developing modulators of these important target classes.

Mechanistic Studies: For any identified biological activity, detailed mechanistic studies will be crucial. This includes target validation, determining the mode of action (e.g., competitive vs. non-competitive inhibition), and understanding the downstream cellular effects. Such studies are essential for the translation of a bioactive compound into a potential therapeutic agent.

Table 2: Unexplored/Underexplored Biological Target Classes for Pyrazole Derivatives

| Target Class | Rationale for Exploration | Potential Therapeutic Areas |

| Protein-Protein Interaction (PPI) Modulators | The pyrazole scaffold can provide a rigid framework for presenting functional groups that can disrupt or stabilize PPIs. | Oncology, Infectious Diseases, Immunology |

| Nuclear Receptors | Pyrazole derivatives can be designed to mimic the endogenous ligands of nuclear receptors, acting as agonists or antagonists. | Metabolic Diseases, Inflammation, Cancer |

| Enzymes in Neglected Tropical Diseases | The development of new drugs for neglected tropical diseases is a global health priority. Pyrazole scaffolds could be screened against essential enzymes in parasites like Trypanosoma and Leishmania. | Chagas Disease, Leishmaniasis |

Q & A

Q. What are the established synthetic routes for 1-isopropyl-5-(methoxymethyl)-1H-pyrazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted hydrazines with β-ketoesters or diketones. Key steps include:

- Intermediate formation : Use of methoxymethyl-protected precursors to introduce the substituent at position 5 .

- Catalyst optimization : Testing Lewis acids (e.g., ZnCl₂) or organocatalysts to improve regioselectivity.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol/water mixtures may improve yield in cyclization steps .

- Temperature control : Reactions often proceed at 80–120°C; microwave-assisted synthesis can reduce time .

Q. Example Optimization Table :

| Parameter | Typical Range | Impact on Yield/Selectivity |

|---|---|---|

| Catalyst | ZnCl₂, BF₃·OEt₂ | ↑ Regioselectivity |

| Solvent | DMF vs. EtOH/H₂O | DMF ↑ rate; EtOH/H₂O ↑ purity |

| Temp (°C) | 80–120 | Higher temps reduce side products |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR : Focus on the methoxymethyl group (δ ~3.3 ppm for OCH₃, δ ~4.2 ppm for CH₂O) and isopropyl protons (δ ~1.2–1.4 ppm for CH(CH₃)₂) .

- IR Spectroscopy : Stretching vibrations for C-O (1050–1150 cm⁻¹) and N-H (if present, ~3300 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of isopropyl or methoxymethyl groups) confirm structure .

Q. What preliminary biological screening approaches are recommended to assess this compound's bioactivity?

Methodological Answer:

- In vitro assays : Prioritize enzyme inhibition (e.g., kinases, DHFR) due to pyrazole's known role in targeting active sites .

- Cell-based assays : Use standardized cell lines (e.g., HeLa, MCF-7) with cytotoxicity assays (MTT, resazurin) at 10–100 μM concentrations .

- Positive controls : Include structurally similar pyrazoles (e.g., 3-amino-5-isopropyl-1H-pyrazole derivatives) to benchmark activity .

Advanced Research Questions

Q. How can computational chemistry methods aid in predicting the compound's interactions with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding with DHFR or kinases. Focus on hydrogen bonds between the methoxymethyl group and catalytic residues (e.g., Asp 94 in DHFR) .

- MD simulations : Run 50–100 ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

- QSAR models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict bioactivity across derivatives .

Q. What strategies should be employed when encountering contradictory results in biological activity assays?

Methodological Answer:

- Variable standardization : Replicate assays using identical cell lines (ATCC-verified), passage numbers, and serum batches .

- Dose-response validation : Test a wider concentration range (1 nM–1 mM) to rule out false negatives/positives .

- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., 5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazoles) to identify trends .

Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?

Methodological Answer:

- Core modifications : Synthesize derivatives with varied substituents (e.g., halogenation at position 3, alkyl chain extension at position 1) .

- Pharmacophore mapping : Use MOE or Phase to identify critical groups (e.g., methoxymethyl as a hydrogen bond acceptor) .

- Data integration : Combine biological data (IC₅₀ values) with computational descriptors (e.g., electrostatic potential maps) to build predictive SAR models .

Key Considerations for Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.